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molecular formula C13H11FN2O B8494167 2-(4-Fluorophenyl)-1-pyridin-4-ylethanone oxime

2-(4-Fluorophenyl)-1-pyridin-4-ylethanone oxime

Cat. No. B8494167
M. Wt: 230.24 g/mol
InChI Key: FKRODWKYQVHZGS-UHFFFAOYSA-N
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Patent
US06432988B1

Procedure details

21.5 g (0.1 mol) of 2-(4-fluorophenyl)-1-(4-pyridyl)-ethanone was suspended in 330 ml of 50% aqueous methanol. After addition of 36.1 g (0.44 mol) of sodium acetate and 22.0 g (0.32 mol) of hydroxylamine hydrochloride, the reaction mixture was refluxed for 1 h with stirring. On cooling in an ice bath, the title compound deposited as a beige-colored precipitate. The precipitate was filtered off, washed with dist. water and dried over P2O5 in vacuo. Yield: 14.3 g (62%).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
330 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=O)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].Cl.[NH2:23][OH:24]>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[N:23][OH:24])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)C1=CC=NC=C1
Step Two
Name
Quantity
36.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
330 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling in an ice bath

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=NO)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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